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Compound of Interest

Compound Name: 6-Bromoisoquinolin-4-ol

CAS No.: 1015070-56-0

Cat. No.: B1506412

Get Quote

Executive Summary & Chemical Profile
6-Bromoisoquinolin-4-ol presents unique analytical challenges due to its dual functionality: a

basic isoquinoline nitrogen and an acidic phenolic hydroxyl group.

Chemical Formula: C

H

BrNO[1][2]

Molecular Weight: 224.05 g/mol [1][3]

Key Analytical Feature: The bromine atom provides a distinct 1:1 isotopic signature (

Br and

Br) in Mass Spectrometry, aiding in unambiguous identification.

Solubility Profile: Low solubility in neutral water; soluble in DMSO, Methanol, and acidic

aqueous buffers.
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Critical Quality Attributes (CQA)
Tautomerism: Unlike 1-hydroxyisoquinolines (which exist as amides/isocarbostyrils), 4-

hydroxyisoquinolines predominantly exist as the enol form. However, pH control is vital to

prevent peak broadening.

Basicity: The isoquinoline nitrogen (pKa

5.0–5.5) requires acidic mobile phases to ensure full protonation and prevent peak tailing on
C18 columns.

Protocol A: HPLC-UV/DAD Purity & Assay Method
Primary Application: Raw material release, stability testing, and reaction monitoring.

Chromatographic Conditions
To mitigate the interaction between the basic nitrogen and residual silanols on silica columns, a

high-purity, base-deactivated column is required.
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Parameter Specification Rationale

Column

Agilent ZORBAX Eclipse Plus

C18 (4.6 x 150 mm, 3.5 µm) or

Waters XBridge C18.

End-capped stationary phase

prevents peak tailing of basic

heterocycles.

Mobile Phase A
0.1% Formic Acid in Water (pH

~2.7)

Maintains the molecule in

protonated cation form (

), improving solubility and peak

shape.

Mobile Phase B Acetonitrile (LC-MS Grade)

Aprotic solvent reduces system

backpressure and sharpens

peaks compared to Methanol.

Flow Rate 1.0 mL/min
Standard flow for 4.6 mm ID

columns.

Column Temp 35°C
Improves mass transfer and

reduces viscosity.

Detection
UV at 254 nm (Primary) & 280

nm (Secondary)

254 nm targets the aromatic

isoquinoline core; 280 nm is

specific to the phenol moiety.

Injection Vol 5–10 µL

Adjusted based on sample

concentration (target 0.5

mg/mL).

Gradient Program

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1506412?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Time (min) % Mobile Phase B Event

0.0 5% Equilibration / Loading

2.0 5%
Isocratic hold to elute polar

salts

12.0 90%
Linear gradient to elute the

hydrophobic brominated core

15.0 90% Wash step

15.1 5% Return to initial conditions

20.0 5% Re-equilibration

System Suitability Criteria
Tailing Factor (

):

1.5 (Critical for basic compounds).

Theoretical Plates (

):

5000.

Resolution (

):

2.0 between the main peak and any synthetic impurity (e.g., des-bromo analogs).

Protocol B: LC-MS/MS Bioanalytical Method
Primary Application: Pharmacokinetics (PK), trace impurity analysis, and metabolite

identification.
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Mass Spectrometry Settings (ESI+)
The presence of Bromine makes this compound ideal for MS verification. The spectrum will

show two peaks of nearly equal intensity at

224 and 226.

Ionization: Electrospray Ionization (ESI), Positive Mode.

Source Temp: 350°C.

Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring)
For quantitative sensitivity, monitor the fragmentation of the protonated parent ion.

Precursor Ion (

)

Product Ion (

)

Collision Energy
(eV)

Interpretation

223.9 (

Br)
144.0 25

Loss of HBr

(Characteristic neutral

loss)

223.9 (

Br)
116.0 35

Subsequent loss of

CO (Phenol ring

contraction)

225.9 (

Br)
146.0 25

Confirmation ion

(Must maintain ratio)

Note: The transition 224

144 is the most sensitive "Quantifier" transition, while 224

116 serves as the "Qualifier".

Protocol C: Sample Preparation Workflow
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Stock Solution Preparation
The compound is hydrophobic and crystalline. Direct dissolution in water is not recommended.

Weigh 10.0 mg of 6-Bromoisoquinolin-4-ol reference standard.

Dissolve in 10 mL of DMSO or Methanol to create a 1.0 mg/mL Stock Solution.

Sonicate for 5 minutes to ensure complete dissolution.

Store at -20°C (Stable for 3 months).

Working Standard (HPLC)
Dilute Stock 1:10 with Mobile Phase A (0.1% Formic Acid).

Why? Diluting with the initial mobile phase prevents "solvent shock" which causes peak

distortion (fronting) when injecting strong solvents like pure DMSO.

Final Concentration: 100 µg/mL.

Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Visualization: Method Development Logic
The following diagram illustrates the decision matrix for analyzing 6-Bromoisoquinolin-4-ol,
accounting for its specific chemical properties.
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Sample Prep

Start: 6-Bromoisoquinolin-4-ol Analysis

Analyze Properties:
1. Amphoteric (Basic N, Acidic OH)

2. Bromine Isotope Pattern
3. Hydrophobic Core

Select Analytical Goal

Goal: Purity / Assay / QC Goal: PK / Trace Analysis

HPLC-UV/DAD
(Protocol A)

LC-MS/MS (ESI+)
(Protocol B)

Condition: Acidic Mobile Phase
(0.1% Formic Acid)
Prevents N-tailing

Condition: Monitor M & M+2
(m/z 224 & 226)
Verifies Bromine

Output: Area % at 254nm
Limit: Tailing < 1.5

Output: MRM Quant (224->144)
LOD: < 1 ng/mL

Dissolve in DMSO -> Dilute with Mobile Phase A

Click to download full resolution via product page

Caption: Analytical decision matrix for 6-Bromoisoquinolin-4-ol, highlighting the divergence

between routine QC (HPLC-UV) and high-sensitivity bioanalysis (LC-MS/MS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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